
Tert-butyl methyl(2-(methylamino)ethyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-1,2-ethanediamine . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(2-(methylamino)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Synthesis of TBMEC
The synthesis of TBMEC involves several key steps that enhance its utility in drug design and development. A notable method includes the reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in an organic solvent, followed by a reduction with sodium borohydride to yield TBMEC. This method is characterized by high yields and lower production costs, making it suitable for industrial applications .
Pharmacological Applications
1. Drug Development:
TBMEC has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the selective protection of amines, which is crucial in the preparation of complex molecules such as antibiotics and anti-infective agents. For instance, it has been employed in synthesizing derivatives that exhibit enhanced activity against bacterial strains .
2. Fluorescent Ligands:
Recent studies have explored TBMEC as a building block for fluorescent ligands targeting specific biological pathways. These ligands are designed for high affinity and specificity, facilitating the study of complex biological interactions . The incorporation of TBMEC into fluorescent probes has demonstrated promising results in imaging applications.
3. Organic Synthesis:
TBMEC serves as an effective acylating agent in organic reactions. It displays high reactivity towards alcohols and amines, enabling the formation of stable activated carbonates. This property is particularly valuable in creating carbamate derivatives that are essential in various synthetic pathways .
Case Study 1: Antibiotic Synthesis
A study demonstrated the use of TBMEC in synthesizing a new class of antibiotics. By modifying its structure through strategic reactions involving TBMEC, researchers were able to enhance the antibiotic's potency and reduce side effects compared to existing treatments .
Case Study 2: Development of Fluorescent Probes
In another application, TBMEC was integral to developing fluorescent probes for cellular imaging. The probes exhibited excellent photostability and specificity towards target cells, showcasing TBMEC's versatility beyond traditional medicinal chemistry applications .
Mechanism of Action
The mechanism of action of tert-butyl methyl(2-(methylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl methyl(2-(methylamino)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
Tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS No. 112257-19-9) is a carbamate derivative with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₉H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- InChI Key : GKWGBMHXVRSFRT-UHFFFAOYSA-N
This compound features a tert-butyl group, a methyl group, and a 2-(methylamino)ethyl chain, which contribute to its unique biological activity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : Similar carbamate compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or signal transduction pathways, influencing physiological responses .
Antimicrobial Activity
Research has indicated that carbamate derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects warranting further investigation.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to assess the safety profile of related carbamate compounds. For example, one study evaluated the cytotoxic effects of similar compounds on cancer cell lines (HepG2 and MCF-7), revealing varying degrees of cytotoxicity depending on the structure and substituents present .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | HepG2 | 10 | Moderate cytotoxicity observed |
Compound B | MCF-7 | 5 | High selectivity for cancer cells |
These findings suggest that this compound may also exhibit selective cytotoxicity against certain cancer cell lines, although specific IC50 values remain to be determined.
Pharmacological Applications
Given its structural characteristics, this compound is being explored for several pharmacological applications:
- Neuropharmacology : Due to its potential role as an AChE inhibitor, it may be investigated for therapeutic use in neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Research : The compound's ability to modulate cellular pathways could make it a candidate for further development in cancer therapy, particularly if it demonstrates selective toxicity towards tumor cells without affecting normal cells adversely.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl methyl(2-(methylamino)ethyl)carbamate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of amines. A common approach involves coupling tert-butyl chloroformate with methyl(2-(methylamino)ethyl)amine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (TEA) is used to scavenge HCl. Yield optimization requires strict temperature control, slow reagent addition, and post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Impurities often arise from incomplete protection; recrystallization from diethyl ether improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm carbamate formation (e.g., tert-butyl group signals at δ ~1.4 ppm for , ~28 ppm for ) and methylaminoethyl chain integration .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (calculated for : 188.15 g/mol) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity ≥95% .
Q. What are the stability profiles and recommended storage conditions?
- Stability : The compound is stable under inert atmospheres at 2–8°C but degrades in acidic/basic conditions or prolonged exposure to moisture. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
- Storage : Store in amber vials with desiccants (e.g., silica gel) at –20°C for long-term preservation. Confirm integrity via NMR after >6 months .
Advanced Research Questions
Q. How can computational modeling predict reactivity in downstream functionalization reactions?
- Approach : Use density functional theory (DFT) to model nucleophilic attack at the carbamate carbonyl. Software like Gaussian or ORCA calculates transition-state energies for reactions with electrophiles (e.g., alkyl halides). Solvent effects (e.g., DMF, THF) are modeled using the SMD continuum method .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in crystallographic data during structural analysis?
- Crystallography : For single-crystal X-ray diffraction, use synchrotron radiation to enhance resolution. Refine structures using maximum-likelihood methods (e.g., REFMAC) to account for disordered tert-butyl groups. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize the lattice .
- Troubleshooting : If data conflicts arise (e.g., R-factor >0.1), re-examine crystal quality or apply anisotropic displacement parameters for heavy atoms .
Q. How does the compound behave under catalytic hydrogenation conditions?
- Experimental Design : Test Pd/C (10 wt%) in methanol under 1 atm . Monitor deprotection via -NMR (disappearance of tert-butyl signals). Competing side reactions (e.g., over-reduction of amines) are minimized by limiting reaction time to 2–4 hours .
- Kinetic Analysis : Use in-situ FTIR to track carbonyl group reduction (peak ~1700 cm) .
Q. Safety and Handling
Q. What personal protective equipment (PPE) is essential for handling this compound?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions to avoid inhalation of fine powders .
- Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis .
Q. Are there known incompatibilities with common laboratory reagents?
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRUHANEXOZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559919 | |
Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-19-9 | |
Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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